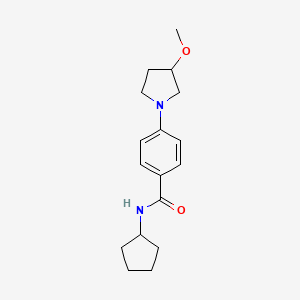

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide, also known as CPP-ACP, is a compound that has been extensively studied for its potential applications in the field of dentistry. CPP-ACP is a complex of casein phosphopeptides (CPP) and amorphous calcium phosphate (ACP), which has been shown to have a number of beneficial effects on dental health. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Neuroleptic Activity

Research has focused on synthesizing various benzamides, including compounds related to "N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide", to explore their potential neuroleptic activities. These studies aim to understand the structure-activity relationships and identify compounds with enhanced activity and fewer side effects for the treatment of psychosis. For example, the synthesis of benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines has been explored, with some compounds showing significant neuroleptic potential, indicating a good correlation between structure and activity (Iwanami et al., 1981).

Selective Antidopaminergic Activity

Further research into the specific activities of these compounds reveals their selective antidopaminergic activity, highlighting their potential as neuroleptic agents. Studies on "N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide" and similar compounds have shown potent and longer-lasting inhibitory effects on apomorphine-induced behaviors compared to classical neuroleptics, with a notable selectivity for dopamine D1 receptors over D2 receptors. This selectivity suggests these compounds as promising candidates for more targeted neuroleptic treatments with potentially reduced side effects (Usuda et al., 2004).

Antagonistic Effects on Dopamine Receptors

The antagonistic effects of these benzamide compounds on dopamine receptors have been extensively studied. For instance, "N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide" has been reported to be a potent antagonist of dopamine at D1-type dopamine receptors, with significant implications for its use in treating conditions associated with dopamine dysregulation. The ability of these compounds to influence serum prolactin levels and interact with dopamine receptors underscores their potential in medical applications beyond neuroleptic activity, including hormonal regulation and potentially the treatment of pituitary tumors (Meltzer et al., 1983).

Eigenschaften

IUPAC Name |

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-21-16-10-11-19(12-16)15-8-6-13(7-9-15)17(20)18-14-4-2-3-5-14/h6-9,14,16H,2-5,10-12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZFDXAWGAGFEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one](/img/structure/B2673964.png)

![Tert-butyl 2-{[(tert-butyldiphenylsilyl)oxy]methyl}-4-formylpiperidine-1-carboxylate](/img/structure/B2673974.png)

![1-(benzo[d]isoxazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide](/img/structure/B2673975.png)

![2-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxidanylidene-ethyl]sulfanyl-9-methyl-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2673977.png)